(S)-4-Phenylpentan-2-one
CAS No.:
Cat. No.: VC13971582
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O |
---|---|
Molecular Weight | 162.23 g/mol |
IUPAC Name | (4S)-4-phenylpentan-2-one |
Standard InChI | InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | SYOVWIRLZABVDO-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](CC(=O)C)C1=CC=CC=C1 |
Canonical SMILES | CC(CC(=O)C)C1=CC=CC=C1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(S)-4-Phenylpentan-2-one (CAS: 13552-21-1) possesses the molecular formula , with a molecular weight of 160.21 g/mol. The compound’s structure features a ketone group at the second carbon and a phenyl substituent at the fourth carbon of a five-carbon chain (Fig. 1). The stereocenter at C4 gives rise to the (S)-enantiomer, which is critical for its interactions in chiral environments .
Synthesis and Manufacturing
Friedel-Crafts Acylation
Asymmetric Catalysis
Recent advancements employ chiral catalysts for enantioselective synthesis. For example, oxazaborolidine-catalyzed asymmetric reduction of 4-phenylpent-2-enone yields the (S)-enantiomer with >90% enantiomeric excess (ee) .
Resolution Techniques
Racemic mixtures are resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B), which selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted.
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Conditions |
---|---|---|
Melting Point | – | |
Boiling Point | 760 mmHg | |
Density | 1.01 g/cm | |
Solubility in Water | 0.5 g/L | |
Solubility in Ethanol | Miscible | – |
Thermodynamic Parameters
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Vapor Pressure: 0.12 mmHg at
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Henry’s Law Constant:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 7.30–7.20 (m, 5H, Ar-H)
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δ 2.80–2.60 (m, 2H, CH-C=O)
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δ 2.45–2.35 (m, 1H, CH(CH))
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δ 1.50–1.30 (m, 2H, CH-CH)
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δ 0.95 (t, 3H, J = 7.2 Hz, CH)
-
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NMR (100 MHz, CDCl):
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δ 209.5 (C=O)
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δ 141.2–126.8 (Ar-C)
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δ 45.6 (CH(CH))
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δ 32.1 (CH-C=O)
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δ 22.3 (CH-CH)
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δ 13.8 (CH)
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Infrared (IR) Spectroscopy
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Strong absorption at (C=O stretch)
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Aromatic C-H stretches at
Mass Spectrometry (MS)
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Molecular ion peak at
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Base peak at
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
(S)-4-Phenylpentan-2-one serves as a chiral auxiliary in aldol reactions, inducing diastereoselectivity >8:1 in prostaglandin syntheses.
Pharmaceutical Intermediates
The compound is a precursor to β-blockers (e.g., propranolol) and nonsteroidal anti-inflammatory drugs (NSAIDs), where chirality enhances therapeutic efficacy .
Flavor and Fragrance Industry
Its ketonic backbone contributes to fruity and floral notes, utilized in perfumery and food additives at concentrations <0.1% .
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